Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate include other thieno[3,2-b]pyridine derivatives and thiophene-based compounds. Examples include:
- Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both amino and ester functional groups.
Properties
CAS No. |
1194374-27-0 |
---|---|
Molecular Formula |
C10H9ClN2O2S |
Molecular Weight |
256.71 g/mol |
IUPAC Name |
ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2S/c1-2-15-10(14)7-8-5(16-9(7)12)3-4-6(11)13-8/h3-4H,2,12H2,1H3 |
InChI Key |
AXSUZXWECZNPPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1N=C(C=C2)Cl)N |
Origin of Product |
United States |
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